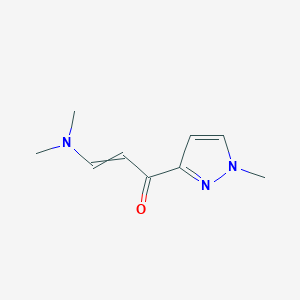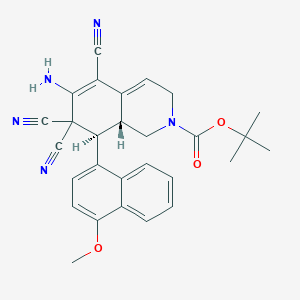
(2E)-3-(dimethylamino)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(dimethylamino)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the condensation of 1-methylpyrazole-3-carbaldehyde with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(dimethylamino)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to an alcohol or other reduced forms.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-3-(dimethylamino)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its enone structure makes it a versatile intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of (2E)-3-(dimethylamino)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one involves its interaction with molecular targets through its enone and dimethylamino groups. These interactions can modulate various biochemical pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one: Similar enone structure with a phenyl group instead of a methylpyrazolyl group.
(2E)-3-(dimethylamino)-1-(2-thienyl)prop-2-en-1-one: Contains a thiophene ring instead of a pyrazole ring.
Uniqueness
The presence of the 1-methylpyrazolyl group in (2E)-3-(dimethylamino)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one distinguishes it from other enones, potentially imparting unique chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H13N3O |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
3-(dimethylamino)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H13N3O/c1-11(2)6-5-9(13)8-4-7-12(3)10-8/h4-7H,1-3H3 |
Clé InChI |
YCDSXHCGHXKDJR-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)C(=O)C=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-dibromo-1-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B12462164.png)
![9-[4-(1-aminopropan-2-yl)phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B12462168.png)
![butyl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12462171.png)
![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12462178.png)
![1-[(N-acetylglycyl)(phenyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B12462187.png)



![N-[5-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B12462207.png)
![N-[(4-methylsulfanylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B12462215.png)
![2-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}-4-propylphenol](/img/structure/B12462217.png)

![3,4,5-triethoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B12462229.png)
![2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B12462238.png)
